molecular formula C13H9Cl2N3O2S B11064413 3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide

3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B11064413
M. Wt: 342.2 g/mol
InChI Key: RXPFGVWYSDMNFS-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 6-aminoindazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular processes like cell division and signal transduction . This makes it a potential candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C13H9Cl2N3O2S/c14-11-4-3-10(6-12(11)15)21(19,20)18-9-2-1-8-7-16-17-13(8)5-9/h1-7,18H,(H,16,17)

InChI Key

RXPFGVWYSDMNFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)NN=C2

Origin of Product

United States

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